Oral vs Intravenous Bioavailability of Active Metabolite CPX in Preclinical Models
Preclinical pharmacokinetic studies in rats and dogs directly compared the bioavailability of the active metabolite ciclopirox (CPX) following oral administration of ciclopirox olamine (CPX-O) versus intravenous administration of fosciclopirox (CPX-POM) [1]. The oral bioavailability of CPX-O was confirmed to be low, whereas IV CPX-POM achieved complete bioavailability of the active metabolite with renal elimination delivering CPX to the entire urinary tract [2].
| Evidence Dimension | Oral bioavailability of active metabolite CPX |
|---|---|
| Target Compound Data | Complete bioavailability of CPX following IV CPX-POM administration |
| Comparator Or Baseline | Low oral bioavailability following oral CPX-O administration |
| Quantified Difference | Qualitative difference: complete vs low bioavailability; CPX-POM enables parenteral administration whereas oral CPX-O is infeasible due to bioavailability and GI toxicity barriers [3] |
| Conditions | Preclinical pharmacokinetic studies in rats and dogs; IV CPX-POM vs oral CPX-O |
Why This Matters
Procurement of fosciclopirox is essential for systemic anticancer applications because oral ciclopirox olamine cannot achieve therapeutic CPX exposure, representing a binary go/no-go differentiation for any parenteral bladder cancer or AML indication.
- [1] Weir SJ, Wood R, Schorno K, et al. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs. J Pharmacol Exp Ther. 2019;370(2):148-159. View Source
- [2] Weir SJ, Wood R, Schorno K, et al. Pharmacokinetics of ciclopirox prodrug, a novel agent for the treatment of bladder cancer, in animals and humans. J Clin Oncol. 2019;37(15_suppl):e14705. View Source
- [3] Weir SJ, Dandawate P, Standing D, et al. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex. Cell Death Dis. 2021;12(6):562. View Source
